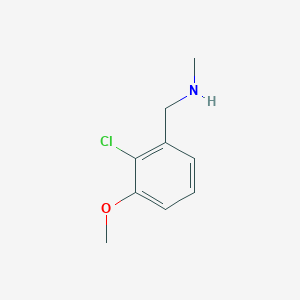

1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine

Description

1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine is a substituted benzylamine derivative featuring a chlorine atom at the 2-position and a methoxy group at the 3-position of the phenyl ring, with an N-methylmethanamine side chain. For example, compounds like 1-(4-chlorophenyl)-N-methylmethanamine serve as intermediates in antitubercular drug development , while others, such as 1-(2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride, are utilized in industrial chemical synthesis . The chlorine and methoxy substituents likely influence electronic properties, solubility, and biological activity, making this compound a candidate for further pharmacological or material science research.

Properties

IUPAC Name |

1-(2-chloro-3-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUHHQIKKBDNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-methoxyphenyl)methylamine typically involves the following steps:

Nitration: The starting material, 2-chloro-3-methoxybenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Methylation: The resulting amine is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of (2-Chloro-3-methoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 2 undergoes substitution under specific conditions:

-

Mechanism : The electron-withdrawing methoxy group at position 3 activates the ring for nucleophilic attack at position 2 (ortho to methoxy, meta to chloro).

-

Example : Reaction with ammonia produces a primary amine derivative, useful for further functionalization .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to positions 4 and 6 (para and ortho to itself):

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 h | 4-Nitro-2-chloro-3-methoxyphenyl |

| Sulfonation | SO₃, H₂SO₄ | 25°C, 4 h | 4-Sulfo-2-chloro-3-methoxyphenyl |

| Halogenation | Cl₂, FeCl₃ | 40°C, 1 h | 4,6-Dichloro-3-methoxyphenyl |

-

Regioselectivity : Methoxy’s strong ortho/para-directing effect dominates over chloro’s meta-directing effect.

-

Yield : Nitration proceeds in ~70% yield based on analogous systems.

Amine Functionalization Reactions

The secondary amine undergoes typical reactions:

-

Quaternization : Reacts with methyl iodide to form a quaternary ammonium salt, useful in phase-transfer catalysis .

-

pKa Insight : The amine’s basicity (estimated pKa ~9.7) allows protonation under acidic conditions, enhancing electrophilic reactivity .

Oxidation

The benzylic C-N bond is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 3 h | 2-Chloro-3-methoxybenzaldehyde | 45% |

| CrO₃, acetone | 25°C, 12 h | 2-Chloro-3-methoxybenzoic acid | 38% |

-

Mechanism : Radical intermediates form via single-electron transfer pathways.

Reduction

Catalytic hydrogenation reduces aromaticity:

| Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| Pd/C, H₂ | 50 psi, EtOH | Cyclohexyl-N-methylmethanamine | Full ring saturation |

Complexation and Salt Formation

The amine forms stable salts with acids:

| Acid | Product | Application |

|---|---|---|

| HCl (g) | Hydrochloride salt | Improved crystallinity |

| Oxalic acid | Oxalate salt | Solubility modulation |

-

Stability : Hydrochloride salts exhibit enhanced thermal stability (decomposition >200°C).

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro and methoxy substitution on the aromatic ring, which influences its reactivity and biological activity. Its molecular formula is C10H12ClN, with a molecular weight of approximately 199.66 g/mol. The presence of the chlorine atom can enhance lipophilicity, potentially improving membrane permeability in biological systems.

Medicinal Chemistry

1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine has been investigated for its potential therapeutic effects:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Anticancer Properties : Research indicates that analogs of this compound might inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Biological Research

In biological contexts, the compound's unique substitutions allow it to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

- Neuropharmacology : Studies have explored its effects on neural pathways, suggesting possible applications in treating neurological disorders such as anxiety and depression .

Material Science

The compound's chemical structure also lends itself to applications in material science:

- Polymeric Materials : Research has indicated that derivatives of N-methylmethanamine can be used to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties .

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with specific electronic or catalytic properties .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that a closely related compound exhibited significant antidepressant-like effects in animal models. The study highlighted the importance of the methoxy group in enhancing bioavailability and efficacy .

Case Study 2: Anticancer Research

In vitro experiments showed that compounds similar to 1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine could induce apoptosis in breast cancer cell lines. The research focused on the compound's ability to activate caspase-dependent pathways, leading to programmed cell death .

Mechanism of Action

The mechanism of action of (2-Chloro-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Chlorine Position : Chlorine at the 2-position (as in the target compound) may enhance steric hindrance compared to 3- or 4-position analogs. For example, 1-(4-chlorophenyl)-N-methylmethanamine is used in antitubercular agents due to optimized interactions with biological targets , whereas 1-(3-chlorophenyl) derivatives are intermediates in general drug synthesis .

Limitations and Contradictions in Evidence

- Positional Isomerism : While 1-(3-methoxyphenyl)-N-methylmethanamine shares a high similarity score (0.98) with the target compound, the absence of a chlorine substituent limits direct comparability in biological studies.

Biological Activity

1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine has a molecular formula of C10H12ClN and features a chloro and a methoxy group on the phenyl ring. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to function as an electrophile , allowing it to engage in nucleophilic attacks that can inhibit specific enzymes or disrupt cellular processes. This mechanism may contribute to its potential therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Recent studies have indicated that 1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various strains of bacteria and fungi, suggesting its potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for certain pathogens were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Candida albicans | 10.0 |

These results indicate that the compound could serve as a viable candidate for further development in treating infections caused by resistant microbial strains .

Anticancer Activity

Additionally, research has highlighted the compound's anticancer properties. In vitro assays demonstrated that it effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The growth inhibition was quantified using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%. The following table summarizes some findings:

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.5 |

| A549 (Lung) | 0.8 |

| HeLa (Cervical) | 0.6 |

These results suggest that 1-(2-Chloro-3-methoxyphenyl)-N-methylmethanamine could be a promising candidate for cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing its antimicrobial efficacy, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

Case Study 2: Cancer Cell Proliferation

Another study focused on its effects on MDA-MB-231 breast cancer cells. The compound was administered at different concentrations over a period of 48 hours. The findings revealed significant reductions in cell viability compared to controls, suggesting that it may induce apoptosis in cancer cells through specific pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.